N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

Physicochemical Property Lipophilicity Drug Design

N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide (CAS 55809-62-6) is a synthetic small molecule featured by a morpholine-4-carboxamide group attached to the 3-position of a 5-tert-butylisoxazole ring. It serves as a key intermediate or reference compound within the broader class of 3-carboxamido isoxazoles, which are frequently employed as kinase modulator scaffolds.

Molecular Formula C12H19N3O3
Molecular Weight 253.30 g/mol
CAS No. 55809-62-6
Cat. No. B15208776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide
CAS55809-62-6
Molecular FormulaC12H19N3O3
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)N2CCOCC2
InChIInChI=1S/C12H19N3O3/c1-12(2,3)9-8-10(14-18-9)13-11(16)15-4-6-17-7-5-15/h8H,4-7H2,1-3H3,(H,13,14,16)
InChIKeyOKOHKSJXRXBIEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide (CAS 55809-62-6): A Structurally Differentiated 3-Carboxamido Isoxazole for Targeted Kinase Probe Development


N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide (CAS 55809-62-6) is a synthetic small molecule featured by a morpholine-4-carboxamide group attached to the 3-position of a 5-tert-butylisoxazole ring . It serves as a key intermediate or reference compound within the broader class of 3-carboxamido isoxazoles, which are frequently employed as kinase modulator scaffolds [1]. Its molecular formula is C12H19N3O3, with a molecular weight of 253.30 g/mol and a standard commercial purity of 97% [2].

Why N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide Cannot Be Directly Substituted by Its 5-Methyl, 5-Propyl, or 5-Isopropyl Analogs Without Risk


Simple substitution of the 5-tert-butyl group with a smaller alkyl chain (e.g., methyl, ethyl, isopropyl) creates a different chemical entity with quantifiable, non-trivial changes in key molecular properties. The tert-butyl moiety is a well-established pharmacophoric feature for optimizing binding to hydrophobic kinase pockets [1], and its replacement fundamentally alters lipophilicity (cLogP) and steric bulk, which directly impacts target selectivity and off-target profiles in the 3-carboxamido isoxazole series [2]. The evidence below demonstrates that these alterations are not trivial and can lead to significant differences in biological performance, making unverified substitution a potential risk in research and development workflows.

Quantitative Differentiation Evidence for N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide vs. Closest 5-Alkyl-Isoxazole Analogs


Predicted Lipophilicity (cLogP): The 5-tert-Butyl Group Confers Higher Lipophilicity Than Its 5-Methyl and 5-Isopropyl Analogs

The calculated octanol-water partition coefficient (XLogP3) for N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide is 1.2 [1]. This value is significantly higher than the cLogP for analogous compounds with smaller alkyl substituents. For instance, the 5-methyl analog (CAS 55808-31-6) and 5-isopropyl analog (CAS 55808-66-7) are predicted to have lower XLogP3 values, typically in the range of 0.0 to 0.8 based on a reduction of one or more methylene groups . This difference is quantifiable and directly impacts membrane permeability and CYP450 binding preference within the isoxazole-3-carboxamide class [2].

Physicochemical Property Lipophilicity Drug Design

Steric Bulk: The 5-tert-Butyl Group's Taft's Es Value Is Significantly More Negative Than That of Ethyl or Isopropyl, a Known Driver of Kinase Selectivity

The steric parameter Taft's Es for a tert-butyl group is -1.54, compared to -0.47 for isopropyl and -0.07 for ethyl [1]. This large difference in steric bulk is a key design element in the 3-carboxamido isoxazole kinase inhibitor class. Patent US7767670 explicitly teaches that varying the 5-position substituent of the isoxazole ring from lower alkyl to branched alkyl or aryl groups is a method for modulating kinase selectivity profiles [2]. The tert-butyl moiety on the target compound provides a steric gate that is not achievable with smaller 5-alkyl analogs, leading to a different selectivity profile against kinase panels.

Steric Effect Kinase Selectivity Structure-Activity Relationship

Molecular Weight: The Target Compound (253.30 g/mol) Is Distinct From Its 5-Methyl and 5-Isopropyl Analogs, Enabling Differentiation in HPLC and MS Assays

The exact molecular mass of N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide is 253.14264 Da, corresponding to the molecular formula C12H19N3O3 and a molecular weight of 253.30 g/mol [1]. This is distinctly different from the 5-methyl analog (C9H13N3O3, MW 211.22 g/mol) and the 5-isopropyl analog (C11H17N3O3, MW 239.27 g/mol) . These differences in mass and elemental composition allow for unambiguous identification and quantification via LC-MS and HPLC, preventing mistaken identity in multi-compound libraries.

Analytical Chemistry Quality Control Metabolite Identification

A Clear Void in Public in-vitro Activity Data: Empirical IC50 or Ki Values for the Target Compound Are Not Available for Direct Comparison with Analog Compounds

A comprehensive search of primary research papers, patents, and authoritative databases (ChEMBL, BindingDB, PubChem) has not yielded a single quantitative, empirically determined IC50, Ki, or EC50 value for N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide against any specific biological target [1]. In contrast, closely related N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs have reported FLT3 kinase IC50 values in the low nanomolar range (e.g., 0.56 nM for quizartinib) [2]. This data void constitutes a significant and verifiable differentiation: the target compound's specific activity profile is unknown, placing it at an earlier discovery stage compared to its documented, potent urea-linked analogs. For a scientific user, this means the compound cannot be prioritized based on verified target engagement but must be evaluated as a novel probe or intermediate.

Data Gap Assay Development Procurement Risk

High-Value Procurement and Application Scenarios for N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide Based on Quantifiable Differentiation


Negative Control or Inactive Comparator in FLT3 Kinase Inhibitor Assays

Its structural similarity to the 5-tert-butylisoxazole motif of potent FLT3 inhibitors like quizartinib, combined with the absence of the critical N'-phenylurea tail, makes it a prime candidate for use as a negative control. The differential cLogP (1.2 vs. >3 for quizartinib) ensures it will not passively enter cells at the same rate, and the lack of the urea linker precludes the key hinge-binding interaction. This allows researchers to attribute observed activity in their SAR series specifically to the urea-linked tail rather than the isoxazole cap [1][2].

Fragment-Based Drug Discovery (FBDD) for Morpheein-Binding Kinase Pockets

With a molecular weight of 253.30 g/mol and a cLogP of 1.2, this compound fits the 'rule of three' criteria for a fragment lead. Its tert-butyl group provides a strong steric anchor (Taft's Es = -1.54), making it an ideal starting fragment for growing into a selective kinase inhibitor. This is in contrast to the 5-methyl analog (MW 211.22 g/mol, lower LogP), which may not fill the same hydrophobic pocket as effectively during SPR or X-ray crystallography fragment screens [1][3].

Metabolite Profiling Standard for Morpholine and Isoxazole-Containing Drugs

The distinct mass (253.14264 Da) and unique fragmentation pattern of the morpholine-4-carboxamide and 5-tert-butylisoxazole moieties make this compound an excellent LC-MS/MS standard. It can serve as a reference for the analytical detection and quantification of phase I and phase II metabolites derived from morpholine and isoxazole ring metabolism in toxicokinetic studies. Its use is warranted over the 5-methyl or 5-isopropyl analogs, which would have different retention times and fragmentation spectra due to their lower mass and different lipophilicity, ensuring no interference with endogenous signals [1].

Selective Chemical Proteomics Probe Backbone for Target Deconvolution

For a lab investigating the target landscape of small molecules with 5-tert-butylisoxazole caps, this compound provides a cleaner backbone for creating affinity chromatography resins or photoaffinity probes. The morpholine carboxamide offers a metabolically stable handle that avoids the reactive urea group of quizartinib. By starting with this scaffold, researchers can covalently link it to a solid support and use it to pull down uncharacterized binding partners from cellular lysates, followed by quantitative mass spectrometry. The lack of pre-defined kinase activity is an advantage here, as it reduces the bias toward known targets [2][4].

Quote Request

Request a Quote for N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.